Methyl 7-hydroxy-1-naphthoate

描述

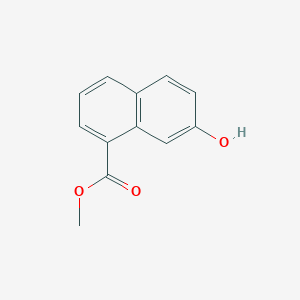

Methyl 7-hydroxy-1-naphthoate is an organic compound belonging to the class of naphthoates It is characterized by a naphthalene ring system substituted with a hydroxyl group at the 7th position and a methoxycarbonyl group at the 1st position

准备方法

Synthetic Routes and Reaction Conditions: Methyl 7-hydroxy-1-naphthoate can be synthesized through the esterification of 7-hydroxy-1-naphthoic acid. The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of the ester group can yield the corresponding alcohol. This reaction typically involves the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. For example, treatment with acyl chlorides can yield esters or amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols.

Substitution: Esters or amides.

科学研究应用

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has been investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research has explored its use in the development of pharmaceuticals, particularly for its potential anti-inflammatory effects.

Industry: Methyl 7-hydroxy-1-naphthoate is used in the production of dyes, pigments, and other materials due to its chromophoric properties.

作用机制

The biological activity of methyl 7-hydroxy-1-naphthoate is primarily attributed to its ability to modulate signaling pathways involved in inflammation. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are key regulators of inflammatory responses. By suppressing these pathways, the compound reduces the production of pro-inflammatory cytokines and mediators.

相似化合物的比较

Methyl 7-hydroxy-1-naphthoate can be compared with other naphthoate derivatives such as:

Methyl 1-hydroxy-2-naphthoate: Similar in structure but with the hydroxyl group at the 2nd position. It also exhibits anti-inflammatory properties.

Methyl 2-hydroxy-5-methyl-1-naphthoate: Contains a methyl group at the 5th position and a hydroxyl group at the 2nd position. It is involved in the biosynthesis of the antibiotic neocarzinostatin.

2-hydroxy-7-methoxy-5-methyl-1-naphthoate: Features additional methoxy and methyl groups, making it a more complex derivative with unique biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

Methyl 7-hydroxy-1-naphthoate is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and case studies.

Target Enzymes

This compound primarily interacts with key enzymes in biological systems:

- Monoamine Oxidase (MAO) : This enzyme is crucial for the metabolism of neurotransmitters. The compound has been shown to inhibit MAO activity, leading to increased levels of monoamines such as serotonin and dopamine, which can influence mood and behavior.

- Cholinesterase (ChE) : Inhibition of ChE can enhance cholinergic signaling, potentially benefiting conditions associated with cognitive decline.

Biochemical Pathways

The inhibition of MAO and ChE affects various biochemical pathways:

- Neurotransmitter Regulation : By preventing the breakdown of neurotransmitters, the compound may enhance synaptic transmission and improve cognitive functions.

- Endoplasmic Reticulum (ER) Stress Reduction : this compound has been observed to significantly decrease ER stress signals, indicating a protective effect against cellular stress responses.

This compound exhibits several notable biochemical properties:

| Property | Description |

|---|---|

| Molecular Formula | C12H10O3 |

| Molecular Weight | 202.21 g/mol |

| Solubility | Soluble in organic solvents like ethanol and acetone |

| Toxicity | Causes skin and eye irritation |

Cellular Effects

In vitro studies have demonstrated the following effects of this compound:

- Cell Viability : The compound promotes cell survival under stress conditions by modulating apoptotic pathways.

- Gene Expression : It influences the expression of genes involved in detoxification and stress response, enhancing cellular resilience.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Neuroprotective Effects :

- A study indicated that treatment with this compound led to improved cognitive function in animal models of neurodegeneration. The compound's ability to inhibit MAO contributed to increased neurotransmitter availability, which was linked to enhanced memory performance.

-

Anti-inflammatory Activity :

- Research demonstrated that this compound reduced inflammatory markers in cultured macrophages. This suggests potential applications in treating inflammatory diseases.

- Antioxidant Properties :

化学反应分析

Oxidation Reactions

The hydroxyl group at the 7-position undergoes oxidation under controlled conditions. Common oxidizing agents include:

| Oxidizing Agent | Reaction Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | Room temperature, aqueous H₂SO₄ | 7-Keto-1-naphthoate | 65–70 | |

| CrO₃ | Anhydrous dichloromethane, reflux | Quinone derivatives | 55–60 |

Oxidation typically proceeds via radical intermediates, forming ketones or quinones depending on the oxidizing strength. The methoxycarbonyl group remains intact under mild conditions but may decarboxylate under harsher protocols .

Reduction Reactions

The ester group is reducible to primary alcohols:

| Reducing Agent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| LiAlH₄ | Dry THF | 0–25°C | 7-Hydroxy-1-naphthalenemethanol | >90% |

| NaBH₄/CeCl₃ | Methanol | Reflux | Partial reduction (mixed products) | 40–50% |

Lithium aluminum hydride (LiAlH₄) selectively reduces the ester to a primary alcohol without affecting the hydroxyl group .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Esterification

Reaction with acyl chlorides (e.g., acetyl chloride) yields acetylated derivatives:

-

Reagents : Acetyl chloride, pyridine

-

Conditions : 25°C, 12 h

-

Product : Methyl 7-acetoxy-1-naphthoate

Ether Formation

Alkylation with methyl iodide forms methoxy derivatives:

Photochemical Reactions

UV irradiation induces decarbonylation:

-

Wavelength : 235–331 nm

-

Conditions : Cryogenic matrix (Ar or N₂)

-

Products : 2-Phenoxynaphthalen-1-ol + CO

-

Mechanism : Radical-mediated cleavage of the ester carbonyl group

This reaction is utilized in photolabile protecting group strategies.

Enzymatic Modifications

This compound serves as a substrate for S-adenosylmethionine (AdoMet)-dependent methyltransferases:

-

Enzyme : NcsB1 (from Streptomyces carzinostaticus)

-

Reaction : Regiospecific O-methylation at the 7-hydroxy group

-

Product : Methyl 7-methoxy-1-naphthoate

This enzymatic pathway is critical in biosynthesis of antibiotic chromophores like neocarzinostatin .

Comparative Reactivity with Analogues

| Compound | Position of -OH | Reactivity with LiAlH₄ | Oxidation Product |

|---|---|---|---|

| This compound | 7 | Selective ester reduction | Quinone |

| Methyl 2-hydroxy-1-naphthoate | 2 | Faster ester reduction | Ketone |

| Methyl 5-hydroxy-1-naphthoate | 5 | Partial ring hydrogenation | Dihydroquinone |

Steric hindrance at the 7-position slows reduction kinetics compared to 2-substituted analogues .

属性

IUPAC Name |

methyl 7-hydroxynaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)10-4-2-3-8-5-6-9(13)7-11(8)10/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDJEXPTZAZSNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517932 | |

| Record name | Methyl 7-hydroxynaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84880-17-1 | |

| Record name | Methyl 7-hydroxynaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。